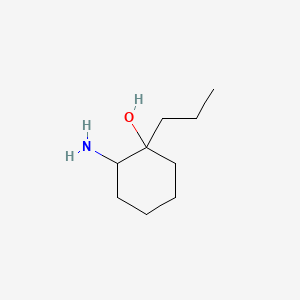

2-Amino-1-propylcyclohexan-1-ol

Description

2-Amino-1-propylcyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine (–NH2) and a propyl (–C3H7) group attached to adjacent carbons on the six-membered ring. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl (–OH) and amino groups, and lipophilicity from the propyl chain. Its stereochemistry (cis or trans configuration of substituents) may further influence its reactivity and biological activity.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-amino-1-propylcyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-2-6-9(11)7-4-3-5-8(9)10/h8,11H,2-7,10H2,1H3 |

InChI Key |

ICMCEKMOCNWLIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCCCC1N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-cyclohexen-1-one, in the presence of propylamine. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-propylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of 2-oxo-1-propylcyclohexan-1-ol

Reduction: Formation of 2-amino-1-propylcyclohexane

Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

2-Amino-1-propylcyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-propylcyclohexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Core Saturation: The cyclohexanol backbone in 2-amino-1-propylcyclohexan-1-ol is fully saturated, whereas tepraloxydim and clethodim contain a conjugated enone system (cyclohexenone), critical for their herbicidal activity via inhibition of acetyl-CoA carboxylase .

- Functional Groups: The amino group in the target compound enhances basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the oxime ether and thioether groups in the pesticides, which contribute to their stability and lipophilicity.

- Substituent Complexity: Tepraloxydim and clethodim feature heterocyclic (tetrahydropyran) and sulfur-containing side chains, respectively, optimizing their binding to plant enzyme targets. In contrast, the propyl group in 2-amino-1-propylcyclohexan-1-ol is simpler, suggesting divergent applications (e.g., synthetic intermediate vs. agrochemical).

Physicochemical and Application Differences

| Parameter | 2-Amino-1-propylcyclohexan-1-ol | Tepraloxydim | Clethodim |

|---|---|---|---|

| Solubility | Moderate in polar solvents (water, ethanol) | Low water solubility; soluble in organic solvents | Similar to tepraloxydim |

| Biological Activity | Not reported (likely non-pesticidal) | ACCase inhibitor (graminicide) | ACCase inhibitor (graminicide) |

| Synthetic Utility | Potential chiral building block | Agrochemical formulation | Agrochemical formulation |

Key Insights :

- The amino and hydroxyl groups in 2-amino-1-propylcyclohexan-1-ol likely favor applications in medicinal chemistry (e.g., beta-blocker analogs) rather than pesticidal use.

- Tepraloxydim and clethodim’s oxime ether groups and unsaturated cores are essential for their mode of action, which is absent in the target compound .

Biological Activity

2-Amino-1-propylcyclohexan-1-ol (also known as 2-Amino-1-cyclohexylethan-1-ol) is a cyclohexanol derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an amino group and a cyclohexyl moiety, which contribute to its pharmacological properties. This article explores the biological activity of 2-Amino-1-propylcyclohexan-1-ol, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C8H17NO

- Molecular Weight : 157.23 g/mol

- CAS Number : 11990554

The biological activity of 2-Amino-1-propylcyclohexan-1-ol is primarily attributed to its interaction with various biological targets, including neurotransmitter systems and enzymatic pathways.

Target Interaction

This compound has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other amines suggests potential agonistic or antagonistic effects on neurotransmitter receptors, although specific receptor interactions require further elucidation.

Biochemical Pathways

2-Amino-1-propylcyclohexan-1-ol may influence several biochemical pathways:

- Neurotransmitter Modulation : Preliminary studies indicate that it may enhance the release or reuptake inhibition of neurotransmitters such as serotonin and norepinephrine.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Some research indicates that it might possess antioxidant capabilities, which could contribute to neuroprotection in oxidative stress-related conditions.

Research Findings

Recent studies have focused on the pharmacological implications of 2-Amino-1-propylcyclohexan-1-ol:

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of 2-Amino-1-propylcyclohexan-1-ol resulted in significant reductions in neuroinflammation and neuronal apoptosis following induced oxidative stress. The compound was shown to decrease levels of malondialdehyde (MDA), a marker of oxidative damage, while increasing superoxide dismutase (SOD) activity .

- Behavioral Studies : Behavioral assessments in rodent models indicated that this compound may improve cognitive functions and reduce anxiety-like behaviors, suggesting potential applications in treating mood disorders .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.